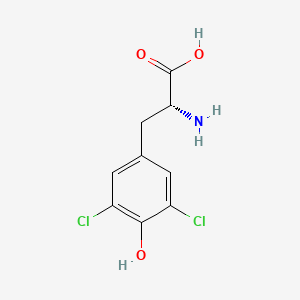
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID typically involves multi-step reactions. One common method includes the following steps:
Reduction: The starting material is reduced using magnesium in ethanol.
Oxidation: The intermediate product is then oxidized using potassium dichromate in aqueous sulfuric acid.
Hydrogenation: Finally, the product is hydrogenated using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in sulfuric acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for phenylalanine hydroxylase, which catalyzes its conversion to tyrosine. This reaction is crucial in the biosynthesis of neurotransmitters such as dopamine and norepinephrine .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-DL-Phenylalanine (DOPA): Another stereoisomer with similar chemical properties.
2,5-Dihydroxy-DL-Phenylalanine: Differing in the position of hydroxyl groups.
3-Hydroxytyrosine: A related compound with one hydroxyl group on the aromatic ring
Uniqueness
(2S)-2-AMINO-3-(2,6-DIHYDROXYPHENYL)PROPANOIC ACID is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. This distinct structure allows for unique applications in various fields, setting it apart from other similar compounds.
Propiedades
Peso molecular |
197.19 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








